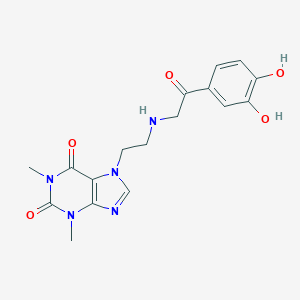

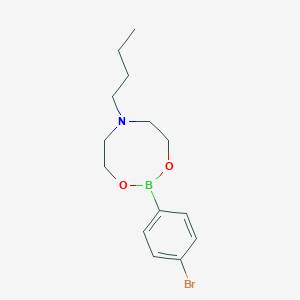

2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane

Descripción general

Descripción

Synthesis Analysis

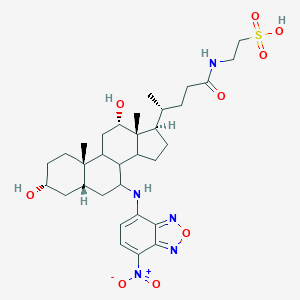

The synthesis of 2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane involves esterification of 2-bromophenylboronic acid with N-butyldiethanolamine (BDEA), followed by a Br/Li exchange using BuLi/THF at −78 °C. This method provides a pathway to ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles, highlighting the compound's utility in synthesizing complex boron-containing molecules (Dąbrowski et al., 2007).

Molecular Structure Analysis

The crystal structure analysis of related dioxazaborocane compounds demonstrates that the presence of substituents such as a methyl group attached to the nitrogen atom or the bromophenyl group does not significantly alter the structural parameters of the dioxazaborocane ring. This insight into the molecular structure aids in understanding the compound's stability and reactivity (Sopková-de Oliveira Santos et al., 2004).

Chemical Reactions and Properties

2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane is involved in Br/Li exchange reactions, which are pivotal for the synthesis of ortho-functionalized arylboronic acids and derivatives. These reactions underscore the compound's role in creating molecules with high rotational barriers around certain bonds, indicating potential applications in designing molecules with specific rotational dynamics (Dąbrowski et al., 2007).

Physical Properties Analysis

Polymorphism, a phenomenon where a compound can exist in more than one crystal form, has been observed in similar arylboronic azaesters. Studies on such polymorphic structures provide insights into the different conformations and thermal expansion behaviors, which are crucial for understanding the physical properties and stability of these compounds under varying conditions (Durka et al., 2011).

Aplicaciones Científicas De Investigación

Ortho-Functionalized Arylboronic Acids Synthesis

One study detailed the preparation of 2-(2′-Bromophenyl)-6-butyl-[1,3,6,2]dioxazaborocan through esterification, which undergoes Br/Li exchange to facilitate the synthesis of ortho-functionalized arylboronic acids. These reactions are pivotal for creating 1,3-dihydro-1-hydroxy-3-arylbenzo[c][2,1]oxaboroles, noted for their high rotational barrier around the Caryl bond, showcasing their potential in developing sterically hindered structures for advanced chemical applications (Dąbrowski et al., 2007).

Polymorphism and Molecular Geometry Studies

Another significant application is in the study of polymorphism and molecular geometry, as demonstrated by the analysis of polymorphic structures of arylboronic azaesters. These studies reveal differences in conformations, Hirshfeld surfaces, and fingerprint plots between polymorphs, offering insights into the molecular arrangements that could influence the development of materials with specific physical properties (Durka et al., 2011).

Selectivity in Br-Li Exchange Reactions

Research on the selectivity of Br/Li exchange reactions in dibromoaryl boronates highlights the nuanced control achievable in lithiation processes, essential for the targeted synthesis of functionalized arylboronic acids. This work underpins the strategic modifications possible at the molecular level to yield desired compounds with high specificity, pointing to the broader applicability in organic synthesis and materials science (Durka et al., 2013).

Development of New Materials

Additionally, the synthesis of new 1,3,6,2-dioxazaborocanes with various substituents opens the door to creating materials with potential applications in catalysis, polymer science, and possibly medicinal chemistry. The structural diversity and functionalization potential of these compounds allow for the exploration of new chemical spaces (Lermontova et al., 2008).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BBrNO2/c1-2-3-8-17-9-11-18-15(19-12-10-17)13-4-6-14(16)7-5-13/h4-7H,2-3,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXYTGCVRYVFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCN(CCO1)CCCC)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584898 | |

| Record name | 2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane | |

CAS RN |

1257642-68-4 | |

| Record name | 2-(4-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1257642-68-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.